

# Spectroscopic data for Pent-2-enedial (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *Pent-2-enedial*

Cat. No.: *B1219750*

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## Spectroscopic Data for Pent-2-enedial: A Technical Guide

Disclaimer: Experimental spectroscopic data for **Pent-2-enedial** is not readily available in publicly accessible chemical databases. This guide provides predicted spectroscopic data for (E)-**Pent-2-enedial** based on established principles of spectroscopy. For illustrative purposes, experimental data for the closely related compound, (E)-2-Pentenal, is also presented.

## Predicted Spectroscopic Data for (E)-Pent-2-enedial

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (E)-**Pent-2-enedial**. These predictions are based on computational models and an analysis of the molecule's structure.

## Predicted $^1\text{H}$ NMR Data for (E)-Pent-2-enedial

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H1	9.5 - 9.7	d	~7.5
H2	6.2 - 6.4	ddd	~15.5, ~7.5, ~1.5
H3	6.9 - 7.1	dt	~15.5, ~5.0
H4	3.4 - 3.6	ddd	~7.0, ~5.0, ~1.5
H5	9.7 - 9.9	t	~1.5

### Predicted <sup>13</sup>C NMR Data for (E)-Pent-2-enedial

Carbon	Chemical Shift (ppm)
C1	193 - 196
C2	135 - 138
C3	150 - 153
C4	45 - 48
C5	200 - 203

### Predicted IR Spectroscopy Data for (E)-Pent-2-enedial

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C-H (aldehyde)	2820 - 2850, 2720 - 2750	Medium
C=O (aldehyde)	1680 - 1705	Strong
C=C (alkene)	1620 - 1640	Medium
C-H (alkene)	3010 - 3040	Medium
C-H (alkane)	2850 - 2960	Medium

### Predicted Mass Spectrometry Data for (E)-Pent-2-enedial

m/z	Relative Intensity (%)	Proposed Fragment
98	40	[M] <sup>+</sup>
97	100	[M-H] <sup>+</sup>
69	80	[M-CHO] <sup>+</sup>
55	60	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	90	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	70	[CHO] <sup>+</sup>

## Experimental Spectroscopic Data for (E)-2-Pentenal

As a structurally similar compound, the experimental data for (E)-2-Pentenal provides a valuable reference.

### <sup>1</sup>H NMR Data for (E)-2-Pentenal

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Aldehyde H	9.51	d	7.9
Vinylic H (α to C=O)	6.13	ddd	15.6, 7.9, 1.6
Vinylic H (β to C=O)	6.86	dt	15.6, 6.8
Methylene H	2.31	quintet	7.2
Methyl H	1.10	t	7.5

### IR Spectroscopy Data for (E)-2-Pentenal

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (aldehyde)	~1690	Strong
C=C (alkene)	~1640	Medium
C-H (aldehyde)	~2730	Medium

## Mass Spectrometry Data for (E)-2-Pentenal

m/z	Relative Intensity (%)	Proposed Fragment
84	65	$[M]^+$
83	100	$[M-H]^+$
55	95	$[M-CHO]^+$
41	80	$[C_3H_5]^+$
29	50	$[CHO]^+$

## Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ,  $D_2O$ ).<sup>[1]</sup> The choice of solvent depends on the solubility of the compound and the desired spectral window.
- **Filtering:** Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.<sup>[2]</sup>
- **Data Acquisition:** Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed ( $^1H$  or  $^{13}C$ ). Standard 1D experiments are typically run first, followed by 2D experiments (e.g., COSY, HSQC, HMBC) if further structural elucidation is required.<sup>[1]</sup>
- **Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).<sup>[3]</sup>

## Infrared (IR) Spectroscopy

- **Sample Preparation (Liquid):** For a pure liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[4\]](#)
- **Sample Preparation (Solid):** A solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a solution of the solid in a volatile solvent can be evaporated on a salt plate to leave a thin film.[\[5\]](#)
- **Data Acquisition:** The sample is placed in the path of the IR beam in an FTIR spectrometer. [\[5\]](#) A background spectrum (of air or the solvent) is first recorded and then automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum shows the percentage of transmittance or absorbance of infrared radiation as a function of wavenumber (in  $\text{cm}^{-1}$ ). Characteristic absorption bands are then correlated with specific functional groups in the molecule.[\[6\]](#)

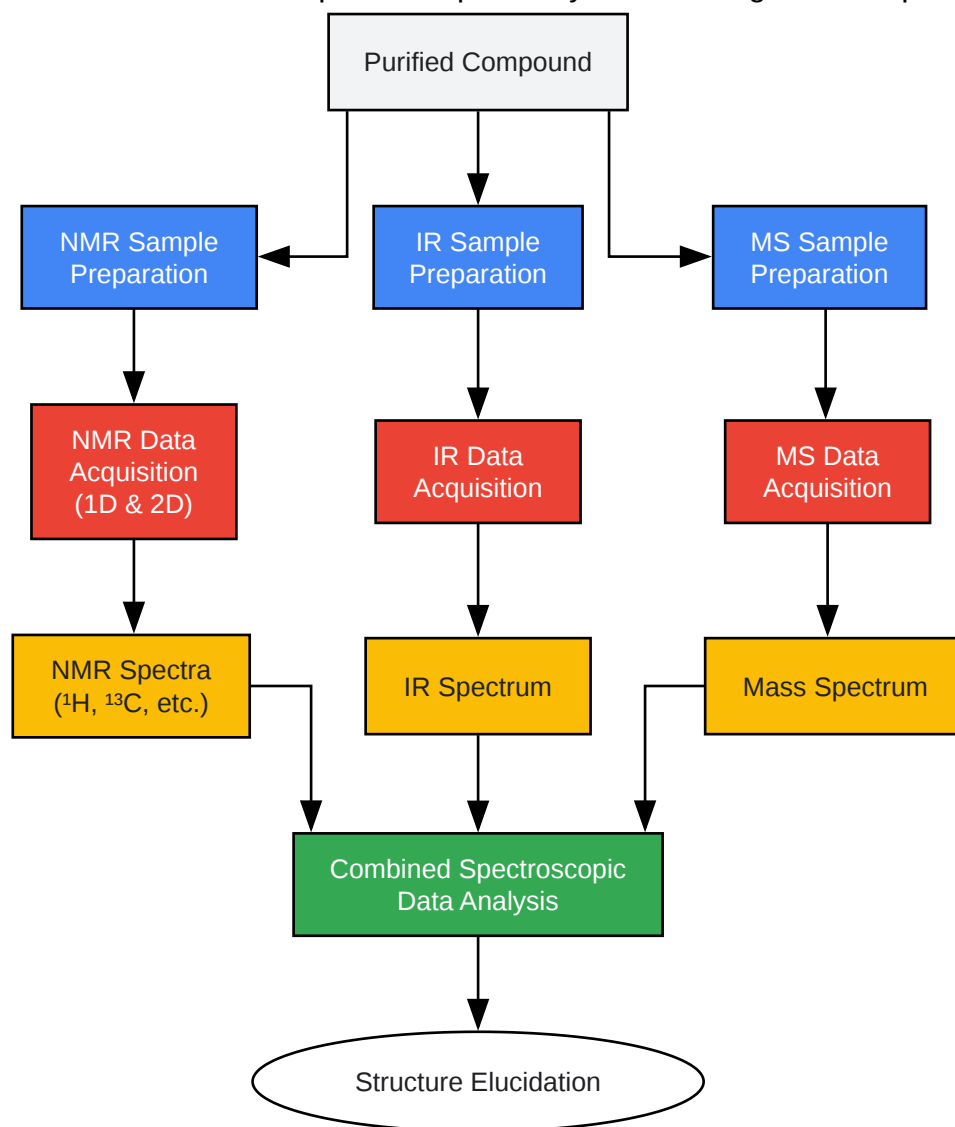
## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS). [\[7\]](#) Non-volatile samples can be introduced using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[\[8\]](#)
- **Ionization:** The sample molecules are ionized. Common methods include Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam, and Chemical Ionization (CI), a softer technique that often preserves the molecular ion.[\[7\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).[\[7\]](#)
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .[\[7\]](#) The fragmentation pattern provides valuable information about the structure of the molecule.[\[7\]](#)

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis of an Organic Compound



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Caption: A logical workflow for the elucidation of molecular structures using NMR, IR, and MS spectroscopy.

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